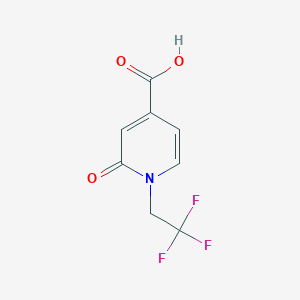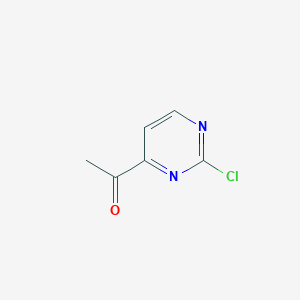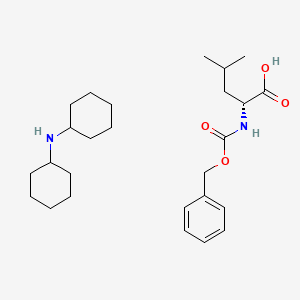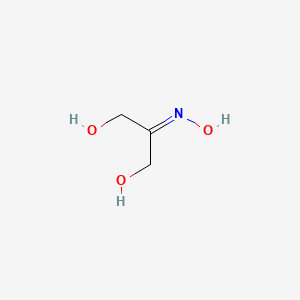
1,3-Dihydroxyacetone Oxime
描述
1,3-Dihydroxyacetone Oxime: is a chemical compound that is derived from 1,3-dihydroxyacetone It is an oxime, which means it contains a functional group with the general structure R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
作用机制
Target of Action
1,3-Dihydroxyacetone Oxime, also known as DHA Oxime, is a derivative of 1,3-dihydroxyacetone (DHA), a bio-based synthon with a broad range of reactivities Dha, the parent compound, is known to interact with amino acids in the skin, leading to the formation of a brown pigment .
Mode of Action
Dha, the parent compound, is known to react with the protein keratin on the skin surface, producing pigments called melanoidins . These melanoidins are polymeric compounds linked by lysine chains to the proteins of the stratum corneum
Biochemical Pathways
DHA, the parent compound of DHA Oxime, is an important intermediate in carbohydrate metabolism in higher plants and animals, formed during glycolysis . It’s produced for the revalorization of glycerol, a major side-product of the growing biodiesel industry . The handling of DHA is delicate as it can undergo dimerization as well as isomerization reactions in aqueous solutions at room temperature . DHA can also be involved in further side-reactions, yielding original side-products, as well as compounds of interest .
Pharmacokinetics
The parent compound dha is produced industrially through microbial fermentation . In a study, DHA production reached 198.81 g L −1 in a 5 L bioreactor, with a glycerol conversion rate of 82.84% . This suggests that DHA, and potentially DHA Oxime, can be produced efficiently in a controlled environment.
Result of Action
Dha, the parent compound, is known to react with amino acids in the skin cuticle to generate a brown protective film . This film prevents excessive water evaporation, promotes moisturization, and provides sun and anti-ultraviolet radiation protection .
Action Environment
The parent compound dha can undergo dimerization as well as isomerization reactions in aqueous solutions at room temperature . This suggests that the stability and efficacy of DHA Oxime may also be influenced by environmental conditions such as temperature and pH.
生化分析
Biochemical Properties
1,3-Dihydroxyacetone Oxime plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as dihydroxyacetone kinase, which phosphorylates dihydroxyacetone to dihydroxyacetone phosphate, an important intermediate in glycolysis Additionally, this compound can form complexes with proteins, influencing their structure and function
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can alter the micro-environment of cells, promoting cell death through internal exposures such as inhalation or absorption into mucous membranes . These effects highlight the compound’s potential impact on cellular health and its relevance in medical and cosmetic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules and enzyme inhibition or activation. The compound can form oximes through reactions with aldehydes and ketones, leading to the formation of stable adducts . This process is essential for its biochemical activity and its ability to modulate enzyme functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo dimerization and isomerization reactions in aqueous solutions at room temperature . These reactions can affect its activity and efficacy in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting body fat reduction and increasing endurance . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the dihydroxyacetone kinase pathway, the glycerol pathway, and the fructose-6-phosphate pathway . These pathways are essential for the compound’s metabolism and its role in cellular processes. The interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels, further elucidating the compound’s biochemical significance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its use in various applications, including drug delivery and metabolic engineering.
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the peroxisomal matrix in certain yeast species . This localization is directed by targeting signals and post-translational modifications that guide the compound to its functional sites within the cell. The subcellular localization of this compound is essential for its activity and function in biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dihydroxyacetone Oxime can be synthesized through the reaction of 1,3-dihydroxyacetone with hydroxylamine. The reaction typically occurs in an aqueous medium and may require a mild acidic or basic catalyst to proceed efficiently. The general reaction is as follows: [ \text{1,3-Dihydroxyacetone} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: The industrial production of this compound is not well-documented, but it is likely to follow similar principles as laboratory synthesis, with optimization for scale, yield, and purity. This may involve continuous flow reactors, advanced purification techniques, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions: 1,3-Dihydroxyacetone Oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to form esters or ethers.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Ethers and esters.
科学研究应用
1,3-Dihydroxyacetone Oxime has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers and other materials with specific properties.
相似化合物的比较
1,3-Dihydroxyacetone: The parent compound, which lacks the oxime group.
Acetone Oxime: A simpler oxime with a similar functional group but different reactivity.
Hydroxyacetone Oxime: A related compound with one hydroxyl group and one oxime group.
Uniqueness: 1,3-Dihydroxyacetone Oxime is unique due to the presence of both hydroxyl and oxime groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a versatile compound in research and industry.
属性
IUPAC Name |
2-hydroxyiminopropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c5-1-3(2-6)4-7/h5-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFQRDUAZRWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659894 | |
| Record name | 2-(Hydroxyimino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37110-18-2 | |
| Record name | 2-(Hydroxyimino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


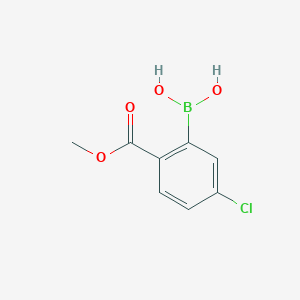
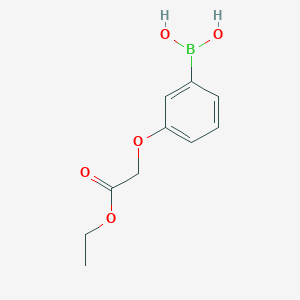
![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)
![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)
![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)
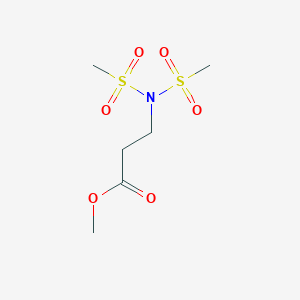

![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)

![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)
![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)
